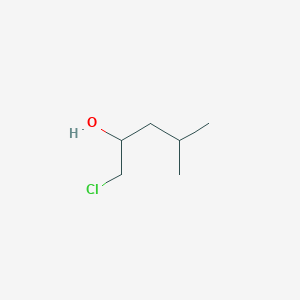

1-Chloro-4-methylpentan-2-ol

Description

1-Chloro-4-methylpentan-2-ol (CAS: 84055-72-1) is a halogenated secondary alcohol with the molecular formula C₆H₁₃ClO and an average molecular mass of 136.619 g/mol . Its structure features a hydroxyl group (-OH) at position 2, a chlorine atom at position 1, and a methyl branch at position 4 of the pentanol backbone. This compound is stereochemically undefined (0 of 1 stereocenters specified) and is registered under ChemSpider ID 10256576 . Its IUPAC name and structural specificity make it distinct from positional isomers and analogs with varying substituents.

Properties

IUPAC Name |

1-chloro-4-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-5(2)3-6(8)4-7/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMLBVVDWANTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510748 | |

| Record name | 1-Chloro-4-methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84055-72-1 | |

| Record name | 1-Chloro-4-methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylpentan-2-ol can be synthesized through several methods. One common approach involves the chlorination of 4-methylpentan-2-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methylpentan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 1-chloro-4-methylpentane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can yield 4-methylpentan-2-ol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: 4-methylpentan-2-one or 4-methylpentanal.

Reduction: 1-chloro-4-methylpentane.

Substitution: 4-methylpentan-2-ol.

Scientific Research Applications

1-Chloro-4-methylpentan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds and alcohols.

Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylpentan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The chlorine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Chloro-4-methylpentan-3-ol (CAS: 89980-47-2)

- Molecular Formula : C₆H₁₃ClO (identical to the target compound).

- Key Differences: The hydroxyl group is at position 3 instead of position 2. PubChem CID: 18920900 (vs. 10256576 for the target compound) .

Functional Analogues

1-Chloro-2-methyl-2-propanol (CAS: 558-42-9)

4-Methyl-1-phenylpentan-2-ol (CAS: 7779-78-4)

- Molecular Formula : C₁₂H₁₈O.

- Key Differences :

- Aromatic phenyl substituent replaces chlorine, increasing hydrophobicity and altering reactivity (e.g., susceptibility to electrophilic substitution vs. nucleophilic substitution in chlorinated analogs).

- Applications: Likely used in fragrance or pharmaceutical intermediates due to the benzyl group .

Comparative Analysis Table

Research Findings and Implications

Positional Isomerism Effects :

- The hydroxyl group’s position in this compound vs. -3-ol significantly impacts reactivity. For example, nucleophilic substitution at C1 (chlorine site) may proceed differently due to steric and electronic effects from the hydroxyl’s proximity .

- Boiling points and polarities are likely higher for the C2 hydroxyl isomer due to stronger intermolecular hydrogen bonding .

Substituent Influence: Chlorine’s electronegativity enhances polarity and aqueous solubility compared to non-halogenated analogs like 4-methyl-1-phenylpentan-2-ol, which is more lipid-soluble . The phenyl group in 4-methyl-1-phenylpentan-2-ol introduces UV absorption characteristics, making it useful in spectroscopic analysis .

Safety and Handling: Chlorinated alcohols (e.g., 1-chloro-2-methyl-2-propanol) require rigorous safety measures, including immediate decontamination and medical consultation after exposure, unlike non-chlorinated analogs .

Biological Activity

1-Chloro-4-methylpentan-2-ol is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Chemical Formula: C₆H₁₃ClO

- Molecular Weight: 136.62 g/mol

- CAS Number: 89980-47-2

- Appearance: Liquid

- Storage Temperature: Room Temperature

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of the chlorine atom and hydroxyl group enables it to participate in nucleophilic substitution reactions, influencing enzyme-catalyzed processes and metabolic pathways.

Key Mechanisms:

- Enzyme Interaction: The compound may act as a substrate or inhibitor for specific enzymes, modulating their activity.

- Receptor Binding: Potential interactions with cellular receptors could influence signaling pathways related to various physiological functions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties: Some studies suggest that the compound exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further pharmaceutical development.

- Toxicological Effects: Research indicates that compounds with similar structures may exhibit cytotoxicity in specific cell lines, raising concerns about safety and environmental impact.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting potential use as an antimicrobial agent in clinical settings.

Case Study 2: Toxicological Assessment

In a toxicological study, researchers evaluated the cytotoxic effects of this compound on human cell lines. The findings revealed that while low concentrations were relatively safe, higher concentrations led to increased cell mortality, necessitating further exploration into its safety profile.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Comparison | Unique Features |

|---|---|---|

| 2-Chloro-3-methylbutan-1-ol | Shorter carbon chain | Less sterically hindered; lower reactivity |

| 2-Chloro-3-methylhexan-1-ol | Longer carbon chain | Increased hydrophobicity; potentially different bioactivity |

| 4-Methylpentan-2-ol | Lacks chlorine atom | Reduced reactivity; serves as a control in studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.